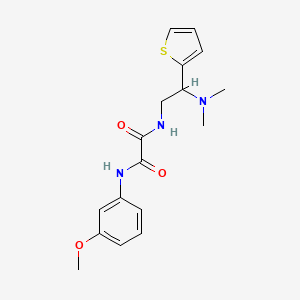

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is an oxalamide derivative characterized by a dimethylamino-thiophenylethyl moiety linked to a 3-methoxyphenyl group via an oxalamide bridge. The thiophene and methoxyphenyl substituents may influence receptor binding affinity, metabolic stability, and bioavailability compared to structurally related compounds.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-20(2)14(15-8-5-9-24-15)11-18-16(21)17(22)19-12-6-4-7-13(10-12)23-3/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKVYTHOUUYECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions to form the oxalamide backbone.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through electrophilic aromatic substitution or via a Grignard reaction followed by methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the dimethylamino group and the thiophene ring suggests potential activity as a central nervous system agent or as an anti-inflammatory compound.

Industry

In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. If used in receptor binding studies, it could act as an agonist or antagonist, modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide and analogous oxalamides:

Structural and Functional Insights

- Thiophene vs. Pyridine/Aromatic Rings: The thiophene moiety in the target compound may confer distinct electronic and steric properties compared to pyridine or benzyl groups in analogs like S334.

- Methoxyphenyl vs. Dimethoxybenzyl : The 3-methoxyphenyl group (vs. 2,4-dimethoxybenzyl in S336) simplifies substitution patterns, possibly reducing metabolic complexity. Methoxy groups are typically metabolized via demethylation or glucuronidation, but positional differences (3- vs. 2,4-) may alter enzyme interactions .

- Dimethylamino Group: The dimethylaminoethyl chain in the target compound could enhance solubility and modulate receptor binding compared to unsubstituted ethyl chains in analogs like S336 .

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by a dimethylamino group and a thiophene moiety, suggests various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈N₄O₄S

- Molecular Weight : 362.4 g/mol

- CAS Number : 941932-46-3

The compound features an oxalamide functional group, which is known for its versatility in biological interactions. The presence of the thiophene ring enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : It may act as an antagonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Antidepressant Activity

Recent studies have indicated that compounds with similar structures exhibit antidepressant effects. The dimethylamino group is often associated with increased serotonin levels, which may contribute to mood enhancement.

Anti-inflammatory Effects

Research suggests that oxalamide derivatives can exert anti-inflammatory properties. By modulating inflammatory pathways, this compound might be beneficial in treating conditions like arthritis or other inflammatory diseases.

Neurokinin Receptor Modulation

Some related compounds have shown efficacy as neurokinin receptor antagonists, which are relevant in managing conditions such as anxiety and depression. This mechanism merits further investigation for N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide.

Case Studies

-

Study on Antidepressant Effects :

- A study involving similar oxalamide derivatives demonstrated significant reductions in depressive behaviors in animal models after administration at varying doses.

- The study concluded that these compounds could enhance serotonin transmission, contributing to their antidepressant effects.

-

Anti-inflammatory Assessment :

- In vitro assays showed that related compounds inhibited pro-inflammatory cytokines in cultured macrophages.

- The findings suggest a potential role for N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of thiophene and 3-methoxyphenyl intermediates.

- Step 2 : Coupling via oxalamide linkage using carbodiimide-based reagents (e.g., EDC/HOBt).

- Step 3 : Purification via column chromatography or recrystallization.

Critical conditions include:

- Solvents : Dichloromethane or DMF for coupling reactions.

- Temperature : 0–25°C to prevent side reactions.

- Catalysts : Triethylamine for deprotonation .

| Step | Key Reagents | Optimal Conditions |

|---|---|---|

| 1 | Thiophene-2-carboxylic acid, 3-methoxyaniline | Reflux in ethanol |

| 2 | EDC, HOBt, DCM | 0°C to RT, inert atmosphere |

| 3 | Silica gel, hexane/ethyl acetate | Gradient elution |

Q. How is structural integrity and purity confirmed in academic research?

Methodologies include:

- Spectroscopy : H/C NMR to confirm functional groups (e.g., dimethylamino at δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 400.18) .

- Chromatography : HPLC with >95% purity thresholds .

Q. What functional groups contribute to its potential biological activity?

Key groups include:

- Dimethylamino : Enhances solubility and membrane permeability.

- Thiophene : Participates in π-π stacking with biological targets.

- 3-Methoxyphenyl : Modulates electronic properties for receptor binding .

Q. What initial biological assays are recommended for activity screening?

- In vitro enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.

- Cell viability assays : MTT or resazurin-based screens in cancer cell lines .

Q. How is the compound’s stability assessed under varying pH conditions?

- Accelerated stability studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours.

- Analytical monitoring : Use HPLC to detect degradation products (e.g., hydrolysis of oxalamide linkage at acidic pH) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Strategies include:

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays.

- Dose-response curves : Establish EC/IC values to rule out false positives .

- Computational docking : Map binding poses to identify conflicting steric/electronic interactions .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Prodrug derivatization : Mask polar groups (e.g., esterify hydroxyl moieties) to enhance bioavailability.

- Formulation : Use nanoemulsions or liposomes to improve solubility .

- Metabolic profiling : LC-MS/MS to identify Phase I/II metabolites in hepatocyte models .

Q. How to design experiments elucidating the mechanism of action?

- Target deconvolution : CRISPR-Cas9 screens or thermal proteome profiling (TPP) to identify interacting proteins.

- Pathway analysis : RNA-seq to map gene expression changes post-treatment.

- Mutagenesis studies : Modify putative binding residues in recombinant targets (e.g., kinases) .

Q. What analytical methods resolve stereochemical uncertainties in synthesis?

- Chiral HPLC : Separate enantiomers using amylose-based columns.

- X-ray crystallography : Determine absolute configuration of crystalline intermediates .

- VCD (Vibrational Circular Dichroism) : Confirm stereochemistry in solution .

Q. How to address low yield in large-scale synthesis?

- Flow chemistry : Continuous reactors for exothermic steps (e.g., coupling reactions).

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- Catalyst screening : Test alternatives to EDC (e.g., DCC or polymer-supported reagents) .

Data Contradiction Analysis Example

Issue : Discrepancies in IC values between enzymatic and cell-based assays.

Resolution Workflow :

Confirm compound integrity in cell media (e.g., serum binding).

Compare cellular uptake via LC-MS (intracellular concentration vs. efficacy).

Test metabolites for off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.